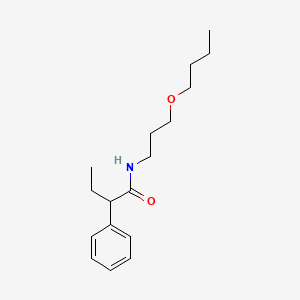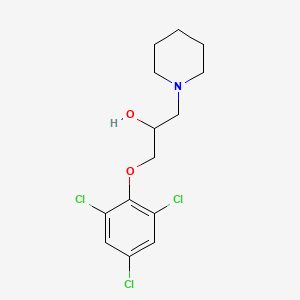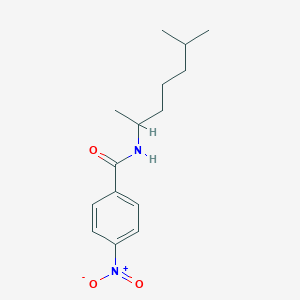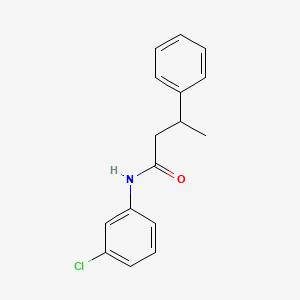
N-(3-butoxypropyl)-2-phenylbutanamide
Overview
Description
N-(3-butoxypropyl)-2-phenylbutanamide, also known as BPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 313.48 g/mol. This compound is synthesized through a multistep process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.
Scientific Research Applications
N-(3-butoxypropyl)-2-phenylbutanamide has been studied extensively for its potential applications in various fields. One of the main areas of research is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(3-butoxypropyl)-2-phenylbutanamide has been shown to have neuroprotective effects, which may make it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N-(3-butoxypropyl)-2-phenylbutanamide is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems in the brain. N-(3-butoxypropyl)-2-phenylbutanamide has been shown to increase the levels of dopamine and acetylcholine in the brain, which are important neurotransmitters involved in the regulation of mood, cognition, and movement.
Biochemical and Physiological Effects:
N-(3-butoxypropyl)-2-phenylbutanamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(3-butoxypropyl)-2-phenylbutanamide has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. N-(3-butoxypropyl)-2-phenylbutanamide has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-butoxypropyl)-2-phenylbutanamide is that it is relatively easy to synthesize and purify. N-(3-butoxypropyl)-2-phenylbutanamide is also stable under a wide range of conditions, which makes it a useful compound for laboratory experiments. One limitation of N-(3-butoxypropyl)-2-phenylbutanamide is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Future Directions
There are several potential future directions for research on N-(3-butoxypropyl)-2-phenylbutanamide. One area of interest is in the development of new drugs for the treatment of neurological disorders. N-(3-butoxypropyl)-2-phenylbutanamide has been shown to have neuroprotective effects, which may make it a promising candidate for drug development. Another area of interest is in the study of the biochemical and physiological effects of N-(3-butoxypropyl)-2-phenylbutanamide. Further research is needed to fully understand the mechanism of action of N-(3-butoxypropyl)-2-phenylbutanamide and its potential applications in various fields.
properties
IUPAC Name |
N-(3-butoxypropyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-3-5-13-20-14-9-12-18-17(19)16(4-2)15-10-7-6-8-11-15/h6-8,10-11,16H,3-5,9,12-14H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTZQYXREBEBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C(CC)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3976950.png)
![N-{3-[(4-ethyl-2-methyl-3-oxopiperazin-1-yl)carbonyl]phenyl}cyclopentanecarboxamide](/img/structure/B3976955.png)
![N-(tert-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B3976956.png)

![1-(3-bromobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3976971.png)
![3-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B3976973.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B3976974.png)


![N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B3976996.png)
![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-N'-(2-methylphenyl)malonamide](/img/structure/B3977010.png)

![1-[(4-chlorophenoxy)acetyl]-3-methylpiperidine](/img/structure/B3977024.png)
![5-[4-(2-furoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3977028.png)